![molecular formula C12H14N2 B11908152 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine](/img/structure/B11908152.png)
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine is a heterocyclic compound that belongs to the indole family. This compound is characterized by its unique structure, which includes a cyclopenta[b]indole core with a methyl group at the 7th position and an amine group at the 3rd position. The compound’s structure imparts it with distinct chemical and biological properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of a suitable precursor, such as 4-methylphenylhydrazine, with cyclopentanone. This reaction is often carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The resulting intermediate is then subjected to further reactions to introduce the amine group at the 3rd position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The amine group at the 3rd position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-one, while reduction may produce 7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indoline.
Scientific Research Applications
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine involves its interaction with specific molecular targets. The amine group at the 3rd position can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with receptors or enzymes, modulating their function through competitive or non-competitive inhibition.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocyclopenta[b]indole: Lacks the methyl group at the 7th position.
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole: Lacks the amine group at the 3rd position.
1,2,3,4-Tetrahydrocyclopenta[b]indol-3-amine: Lacks the methyl group at the 7th position.
Uniqueness
7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine is unique due to the presence of both the methyl group at the 7th position and the amine group at the 3rd position. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-amine |
InChI |
InChI=1S/C12H14N2/c1-7-2-5-11-9(6-7)8-3-4-10(13)12(8)14-11/h2,5-6,10,14H,3-4,13H2,1H3 |
InChI Key |
JMYXAMYQWGWWJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCC3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



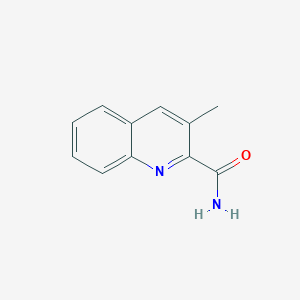
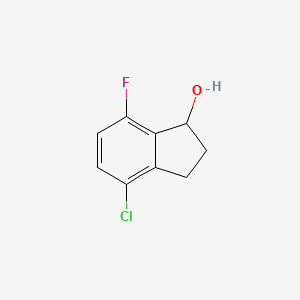
![1H-thiazolo[4,5-f]indazol-6-amine](/img/structure/B11908102.png)
![3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11908104.png)
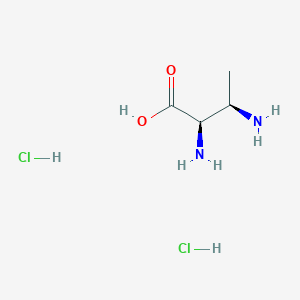

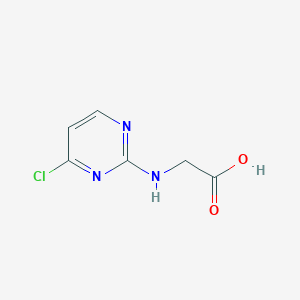
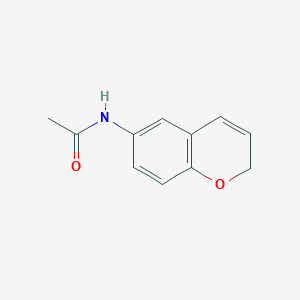
![2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11908132.png)
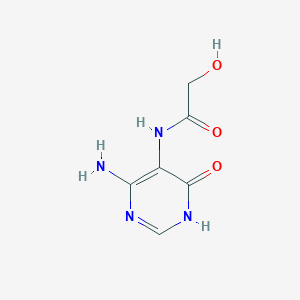
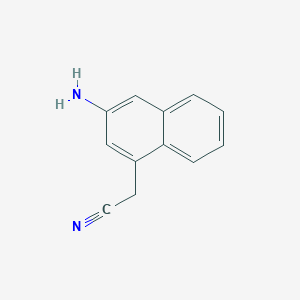

![5H-indeno[1,2-b]pyridin-4-amine](/img/structure/B11908149.png)
